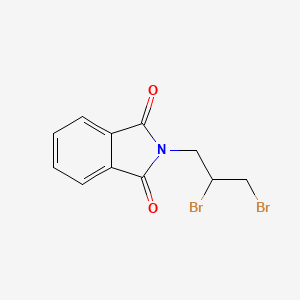

2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione

Descripción

2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione is a halogenated derivative of the isoindole-1,3-dione scaffold, characterized by a propyl chain substituted with two bromine atoms at the 2- and 3-positions. Bromine atoms enhance electrophilicity, making it reactive in nucleophilic substitution or cross-coupling reactions. Its synthesis likely involves bromination of precursors such as 2-(2,3-dihydroxypropyl)-1H-isoindole-1,3(2H)-dione (CAS 62457-35-6) via halogenation agents like PBr₃ or HBr .

Propiedades

IUPAC Name |

2-(2,3-dibromopropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO2/c12-5-7(13)6-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJFWXYFULYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of a suitable precursor. One common method is the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then reacted with isoindole-1,3-dione under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as benzene or methylene chloride and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in dehalogenated products.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various isoindole derivatives with modified functional groups, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can generate oxidative stress, leading to apoptosis in certain cell types. It may also interact with estrogen receptors, affecting reproductive processes and endocrine functions.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below summarizes key analogues of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione, emphasizing substituent effects, synthesis, and applications:

Reactivity and Functional Group Implications

- Bromine vs. Hydroxyl Groups : The dibromopropyl derivative exhibits higher electrophilicity compared to the dihydroxy analogue, enabling participation in SN₂ reactions or Suzuki-Miyaura couplings. Bromine’s leaving-group ability contrasts with the hydroxyl group’s hydrogen-bonding capacity, which influences solubility and crystallinity .

- Silsesquioxane vs. Organic Substituents: The silsesquioxane group in PSQ-PhI introduces inorganic hybrid properties, enhancing thermal stability and enabling applications in coatings or sensors .

- Sulfinyl and Pyrimidinyl Moieties : The methylsulfinyl group (electron-withdrawing) and pyrimidinyl group (heterocyclic) expand reactivity profiles, with the former enabling redox chemistry and the latter conferring biological activity .

Actividad Biológica

2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione is a brominated organic compound that belongs to the isoindole class of derivatives. Its unique chemical structure and the presence of bromine atoms contribute to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- IUPAC Name: 2-(2,3-dibromopropyl)isoindole-1,3-dione

- Molecular Formula: C11H9Br2NO2

- Molecular Weight: 268.107 g/mol

- CAS Number: 51895-94-4

The biological activity of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione is primarily attributed to its ability to interact with specific molecular targets:

- Oxidative Stress Generation: The compound can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cell lines.

- Receptor Interaction: It may interact with estrogen receptors, potentially influencing reproductive processes and endocrine functions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of isoindole derivatives. For instance:

- Study Findings: A study demonstrated that similar brominated compounds exhibited significant antifungal activity against various pathogens. The mechanism involved disruption of microbial cell membranes and inhibition of vital metabolic processes .

Anticancer Properties

Research has indicated that 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione may possess anticancer properties:

- Cell Line Studies: In vitro studies using breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed that the compound could inhibit cell proliferation and induce apoptosis. The presence of bromine substituents was found to enhance cytotoxic effects compared to non-brominated analogs .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione | MDA-MB-231 | 15 | Induces apoptosis |

| Tris(2,3-dibromopropyl) isocyanurate | MCF-7 | 20 | Disrupts cell membrane integrity |

Case Study 1: Anticancer Activity

A study investigated the effects of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione on MDA-MB-231 cells. Results indicated a significant reduction in cell viability after 24 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of isoindole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) lower than traditional antifungal agents, suggesting its potential as a novel antifungal agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione, it is beneficial to compare it with other brominated compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione | Structure | Antimicrobial, Anticancer |

| Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) | Structure | Flame retardant properties |

| Tris(2,3-dibromopropyl) isocyanurate | Structure | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.